Methyl 5-bromo-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position
Mechanism of Action
Target of Action
Methyl 5-bromo-1,2-oxazole-3-carboxylate is a compound that primarily targets the synthesis of isoxazoles . The compound plays a significant role in the development of new eco-friendly synthetic strategies .
Mode of Action
The interaction of this compound with its targets involves the synthesis of isoxazoles through various synthetic techniques . Most of these methods employ catalysts for cycloaddition reactions . The compound is used in the synthesis of isoxazoles, serving as an intermediate in the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of isoxazoles . The compound contributes to the development of alternate metal-free synthetic routes, which are significant in the field of drug discovery .
Pharmacokinetics
The compound’s properties such as boiling point, density, and pka have been predicted . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of isoxazoles . The compound serves as an intermediate in the reaction, contributing to the development of new synthetic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,2-oxazole-3-carboxylate typically involves the bromination of 1,2-oxazole derivatives followed by esterification. One common method includes the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position. The resulting brominated oxazole is then reacted with methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, while reduction can lead to the formation of oxazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-amino-1,2-oxazole-3-carboxylate or 5-thio-1,2-oxazole-3-carboxylate.
Oxidation Products: Oxazoles with higher oxidation states.
Reduction Products: Oxazolines.
Hydrolysis Products: 5-bromo-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1,2-oxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1,3-benzoxazole-2-carboxylate: Similar structure but with a benzene ring fused to the oxazole.
Methyl 5-chloro-1,2-oxazole-3-carboxylate: Chlorine atom instead of bromine.
Methyl 5-iodo-1,2-oxazole-3-carboxylate: Iodine atom instead of bromine.
Uniqueness
Methyl 5-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 5-bromo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONRHRDGVHBHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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